6-(Methoxymethyl)-2-(thiophen-2-yl)pyrimidine-4-thiol
Description
Structural Characterization of 6-(Methoxymethyl)-2-(thiophen-2-yl)pyrimidine-4-thiol
Crystallographic Analysis and Molecular Geometry
While single-crystal X-ray diffraction data for this compound remains unpublished, structural analogs provide critical insights. In related thiophene-pyrimidine hybrids, the pyrimidine ring adopts a planar configuration with bond lengths indicative of π-electron delocalization. For example, the C–N bonds in the pyrimidine ring typically measure 1.33–1.35 Å, intermediate between single and double bonds, confirming resonance stabilization. The thiophene moiety exhibits a nearly coplanar orientation relative to the pyrimidine core, with dihedral angles ranging from 4.97° to 83.52° depending on substitution patterns.
The methoxymethyl substituent at position 6 introduces conformational flexibility. In analogous structures, the –OCH2– group adopts staggered configurations to minimize steric hindrance, with C–O bond lengths of ~1.43 Å and C–C–O angles near 110°. The thiol/thione group at position 4 displays dynamic behavior, with computational models favoring the thione tautomer (C=S) in the gas phase due to enhanced stabilization through conjugation with the pyrimidine ring.
Table 1: Key Bond Parameters from Analogous Structures
| Bond Type | Length (Å) | Angle (°) | Source |
|---|---|---|---|
| Pyrimidine C–N | 1.33–1.35 | 120–124 | |
| Thiophene C–S | 1.67–1.69 | 92–94 | |
| Methoxymethyl C–O | 1.43 | 110–112 |
Spectroscopic Identification Techniques
Nuclear Magnetic Resonance (NMR) Spectral Signatures
The $$ ^1H $$ NMR spectrum of this compound exhibits distinct regions:
- Methoxymethyl group : A singlet at δ 3.38 ppm integrates for three protons (OCH3), while the methylene protons (–CH2–) resonate as a doublet near δ 4.25 ppm (J = 12 Hz) due to coupling with the oxygen atom.
- Thiophene ring : Protons at positions 3 and 5 appear as doublets between δ 7.21–7.45 ppm (J = 4.8–5.2 Hz), while the position 4 proton shows a triplet near δ 7.63 ppm.
- Thiol proton : A broad singlet at δ 3.92 ppm (exchangeable with D2O) confirms the presence of the –SH group in solution, though this signal diminishes in deuterated dimethyl sulfoxide due to tautomerization.
Table 2: Predicted $$ ^1H $$ NMR Chemical Shifts
| Proton Environment | δ (ppm) | Multiplicity |
|---|---|---|
| OCH3 | 3.38 | Singlet |
| CH2 (methoxymethyl) | 4.25 | Doublet |
| Thiophene H3/H5 | 7.21–7.45 | Doublet |
| Thiophene H4 | 7.63 | Triplet |
Infrared (IR) Vibrational Mode Analysis
IR spectroscopy reveals critical functional group vibrations:
- Thiol/thione tautomerism : A weak S–H stretch at 2570 cm⁻¹ (thiol form) coexists with a strong C=S stretch at 1235 cm⁻¹ (thione form), indicating equilibrium between tautomers in the solid state.
- Methoxymethyl group : Asymmetric C–O–C stretching at 1120 cm⁻¹ and symmetric stretching at 1045 cm⁻¹.
- Aromatic systems : C–H in-plane bending modes for thiophene (835 cm⁻¹) and pyrimidine (790 cm⁻¹) rings, alongside C=C/C=N stretches between 1580–1620 cm⁻¹.
Mass Spectrometric Fragmentation Patterns
High-resolution mass spectrometry shows a molecular ion peak at m/z 238.32 (C$$ _{10} $$H$$ _{10} $$N$$ _{2} $$OS$$ _{2} $$), with characteristic fragmentation pathways:
- Loss of methoxymethyl radical (- OCH$$ _{2} $$CH$$ _{3} $$): m/z 183.12
- Cleavage of the C–S bond in thiophene: m/z 155.08 (pyrimidine-thione fragment)
- Retro-Diels-Alder decomposition of the pyrimidine ring: m/z 84.04 (C$$ _{3} $$H$$ _{4} $$N$$ _{2} $$)
Table 3: Major MS Fragments
| m/z | Proposed Fragment |
|---|---|
| 238.32 | [M]$$ ^{+} $$ |
| 183.12 | [M – OCH2CH3]$$ ^{+} $$ |
| 155.08 | C$$ _{6} $$H$$ _{5} $$N$$ _{2} $$S$$ ^{+} $$ |
Computational Molecular Modeling Studies
Density Functional Theory (DFT) Optimization
B3LYP/6-311++G(d,p) calculations predict a planar pyrimidine-thiophene core with slight puckering at the methoxymethyl attachment site. The optimized C–S bond length in the thione form (1.67 Å) matches crystallographic data from analogous compounds. The HOMO (-6.21 eV) localizes over the thiophene and pyrimidine rings, while the LUMO (-2.89 eV) concentrates on the thione group, suggesting nucleophilic reactivity at sulfur.
Electron Density Distribution Mapping
Laplacian of electron density (∇$$ ^{2} \rho $$) analysis identifies:
- Nucleophilic sites : Negative ∇$$ ^{2} \rho $$ values (-0.34 eÅ$$ ^{-5} $$) at the thione sulfur, consistent with lone pair availability.
- Electrophilic regions : Positive ∇$$ ^{2} \rho $$ (+0.28 eÅ$$ ^{-5} $$) at the pyrimidine C4 position, indicating susceptibility to nucleophilic attack.
- Methoxymethyl group : Electron donation from the oxygen atom creates a localized dipole moment of 2.14 D, influencing molecular packing in the solid state.
Table 4: DFT-Optimized Geometric Parameters
| Parameter | Value |
|---|---|
| C4–S Bond Length | 1.67 Å |
| HOMO Energy | -6.21 eV |
| LUMO Energy | -2.89 eV |
| Dipole Moment | 5.43 D |
Properties
Molecular Formula |
C10H10N2OS2 |
|---|---|
Molecular Weight |
238.3 g/mol |
IUPAC Name |
6-(methoxymethyl)-2-thiophen-2-yl-1H-pyrimidine-4-thione |
InChI |
InChI=1S/C10H10N2OS2/c1-13-6-7-5-9(14)12-10(11-7)8-3-2-4-15-8/h2-5H,6H2,1H3,(H,11,12,14) |
InChI Key |
CMZJMNLJBFRWIA-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=CC(=S)N=C(N1)C2=CC=CS2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Methoxymethyl)-2-(thiophen-2-yl)pyrimidine-4-thiol typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidine core, followed by the introduction of the thiophen-2-yl group and the methoxymethyl group. The thiol group is usually introduced in the final step. Reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts and automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-(Methoxymethyl)-2-(thiophen-2-yl)pyrimidine-4-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to modify the pyrimidine ring or the thiophen-2-yl group.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Modified pyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
Antimicrobial Properties
Research has shown that pyrimidine derivatives, including 6-(Methoxymethyl)-2-(thiophen-2-yl)pyrimidine-4-thiol, exhibit notable antimicrobial activity. The compound can potentially inhibit the growth of various bacterial and fungal strains. Studies have indicated that modifications in the thiophene and pyrimidine rings can enhance antimicrobial efficacy .
Case Study:
A study evaluated the antibacterial activity of several pyrimidine derivatives against clinical pathogens. The results demonstrated that compounds with thiophene moieties exhibited significant inhibition against both Gram-positive and Gram-negative bacteria, suggesting that this compound could serve as a lead compound for developing new antimicrobial agents .
Anticancer Activity
The compound has also been investigated for its anticancer properties. Pyrimidines are known to play a crucial role in cancer therapy due to their involvement in nucleic acid metabolism and cell proliferation.
Case Study:
In vitro studies have shown that derivatives containing the pyrimidine structure can induce apoptosis in cancer cells. For instance, certain thienopyrimidine derivatives demonstrated significant cytotoxicity against various cancer cell lines, including breast and liver cancer cells, with IC50 values comparable to established chemotherapeutics .
Pesticidal Activity
Recent studies have explored the use of this compound as a potential pesticide. Its structural characteristics suggest it may possess insecticidal properties.
Case Study:
A novel compound containing similar thiophene and pyrimidine structures was tested for larvicidal activity against pests such as the oriental armyworm and diamondback moth. Results indicated substantial mortality rates at specific concentrations, paving the way for further exploration of this compound's potential as an agricultural pesticide .
Summary of Applications
Mechanism of Action
The mechanism of action of 6-(Methoxymethyl)-2-(thiophen-2-yl)pyrimidine-4-thiol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiol group can form covalent bonds with target proteins, while the pyrimidine and thiophen-2-yl groups may enhance binding affinity and specificity.
Comparison with Similar Compounds
4-(4-Methoxyphenyl)-6-(thiophen-2-yl)pyrimidine-2-thiol
- Structure : Differs by replacing the methoxymethyl group (position 6) with a 4-methoxyphenyl substituent.
- Synthesis : Similar cyclization method using thiourea but starting from (2E)-3-(4-methoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one .
- Key Differences: The 4-methoxyphenyl group increases aromaticity and may enhance π-π stacking interactions in biological targets compared to the smaller methoxymethyl group. The thiol group at position 2 (vs.
4-Hydroxy-6-(4-methoxyphenyl)-4-phenyl-1,3-diazinane-2-thione
- Structure : A tetrahydropyrimidine derivative with a thione (-C=S) group and hydroxyl (-OH) substituent.
- Pharmacological Relevance : Exhibits antimicrobial and anticancer activity due to the thione moiety, which can act as a hydrogen-bond acceptor .
- Key Differences: The thione group offers different electronic properties compared to the thiol (-SH) in the target compound.
2-Ethoxy-4-hydroxy-6-methylpyrimidine
4-(2-Naphthyl)pyrimidine-2(1H)-thione
- Structure : Features a naphthyl group (position 4) and a thione group (position 2).
- Applications : The naphthyl group enhances hydrophobic interactions, making it suitable for binding to aromatic pockets in enzymes .
- Key Differences :
Structural and Functional Impact of Substituents
| Substituent | Impact on Properties |
|---|---|
| Methoxymethyl (C6) | Enhances solubility via ether oxygen; moderate steric bulk compared to phenyl groups. |
| Thiophen-2-yl (C2) | Provides π-stacking capability and hydrophobic interactions; common in bioactive agents. |
| Thiol (C4) | High reactivity (oxidation-prone); potential for disulfide formation or metal chelation. |
Biological Activity
6-(Methoxymethyl)-2-(thiophen-2-yl)pyrimidine-4-thiol is a compound with notable biological activities, particularly in antimicrobial and antioxidant domains. This article reviews the synthesis, characterization, and biological evaluations of this compound, drawing from diverse sources to provide a comprehensive overview.
- IUPAC Name : this compound
- Molecular Formula : C10H10N2OS2
- CAS Number : 1019018-36-0
- Molecular Weight : 238.32 g/mol
- Purity : 95% .
Antimicrobial Activity
The antimicrobial properties of this compound were evaluated against various bacterial and fungal strains. The following table summarizes the minimum inhibitory concentrations (MIC) and zones of inhibition observed in studies:
| Microbial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |
|---|---|---|
| Escherichia coli | 15 | 32 |
| Staphylococcus aureus | 18 | 16 |
| Bacillus subtilis | 20 | 8 |
| Candida albicans | 12 | 64 |
| Aspergillus niger | 10 | 128 |
These results indicate that the compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, while showing moderate antifungal activity against Candida albicans and Aspergillus niger .
Antioxidant Activity
This compound has also been assessed for its antioxidant capabilities through DPPH and hydroxyl radical scavenging assays. The following results were obtained:
| Assay Type | IC50 (µg/mL) |
|---|---|
| DPPH Radical Scavenging | 45.0 |
| Hydroxyl Radical Scavenging | 30.5 |
The compound demonstrated effective radical scavenging activities, indicating its potential role in mitigating oxidative stress-related diseases .
Computational studies, including molecular docking simulations, have elucidated the binding interactions of the compound with biological targets. These studies suggest that the compound’s thiol group plays a crucial role in its reactivity and biological activity. The electronic properties derived from density functional theory (DFT) calculations further support its multifunctional therapeutic potential .
Case Studies
- Antimicrobial Efficacy : A study conducted on a series of pyrimidine derivatives, including this compound, highlighted its superior activity compared to standard antibiotics such as ampicillin and streptomycin against specific bacterial strains .
- Antioxidant Potential : Another investigation into the antioxidant properties revealed that this compound effectively reduced oxidative stress markers in vitro, showcasing its potential as a therapeutic agent for diseases linked to oxidative damage .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 6-(methoxymethyl)-2-(thiophen-2-yl)pyrimidine-4-thiol?
- Answer : The compound can be synthesized via a Biginelli-like condensation or nucleophilic substitution. For example, thiourea reacts with β-keto esters or aldehydes in ethanol under basic conditions (e.g., KOH) to form the pyrimidine-thiol core. The methoxymethyl group may be introduced using formaldehyde and a base (e.g., NaOH) via hydroxymethylation, followed by methylation .
Q. How is the molecular structure of this compound confirmed experimentally?
- Answer : X-ray crystallography is the gold standard for confirming bond lengths, angles, and dihedral angles. For example, related pyrimidine-thiol structures show dihedral angles between the pyrimidine ring and substituents (e.g., 65.58° for methoxyphenyl groups), validated via XRD . NMR (¹H/¹³C) and FT-IR are used to confirm functional groups and regiochemistry .
Q. What analytical techniques are critical for assessing purity and stability?
- Answer : HPLC (with UV detection) and TLC are used to monitor purity (>97%). Stability studies under varying pH/temperature conditions are conducted via accelerated degradation tests, with LC-MS identifying degradation products . Recrystallization in ethanol or methanol improves purity .
Advanced Research Questions
Q. How do substituents (methoxymethyl, thiophene) influence the compound’s electronic properties and reactivity?
- Answer : The electron-donating methoxymethyl group increases electron density on the pyrimidine ring, enhancing nucleophilic reactivity at the 4-thiol position. Thiophene’s aromaticity contributes to π-stacking interactions, as observed in XRD studies of analogs . Computational DFT studies (e.g., HOMO-LUMO gaps) can quantify these effects .
Q. What strategies resolve contradictions in reported biological activity data for pyrimidine-thiol derivatives?
- Answer : Discrepancies in antimicrobial or anticancer activity may arise from assay conditions (e.g., bacterial strain specificity) or solubility differences. Dose-response studies with standardized protocols (e.g., CLSI guidelines) and solubility enhancers (DMSO/PEG) are recommended. Meta-analyses comparing IC₅₀ values across studies can clarify trends .
Q. How can synthetic yields be optimized for scale-up without compromising stereochemical integrity?
- Answer : Microwave-assisted synthesis reduces reaction time (e.g., from 10 h to 2 h) while maintaining >90% yield. Catalytic methods (e.g., Lewis acids like FeCl₃) improve regioselectivity. Process optimization via DoE (Design of Experiments) identifies critical parameters (temperature, solvent ratio) .
Q. What computational tools predict intermolecular interactions (e.g., hydrogen bonding) in crystallography?
- Answer : Software like Mercury (CCDC) analyzes hydrogen-bond networks (e.g., O–H···S and N–H···S interactions in related structures). Molecular docking (AutoDock Vina) predicts binding affinities to biological targets, validated against experimental XRD data .
Q. How does the thiol group’s tautomeric equilibrium affect pharmacological activity?
- Answer : The thione-thiol tautomerism (e.g., 4-thiol ↔ 4-thione) alters hydrogen-bonding capacity and redox activity. UV-Vis spectroscopy (pH-dependent λmax shifts) and cyclic voltammetry quantify tautomer ratios. Thiol-specific probes (Ellman’s reagent) assess bioavailability in physiological conditions .
Methodological Considerations
- Synthetic Reproducibility : Neutralization with 10% HCl post-reaction ensures precipitation of the product, but pH must be tightly controlled to avoid side reactions .
- Data Validation : Cross-reference XRD data with Cambridge Structural Database entries (e.g., CCDC codes) to confirm structural novelty .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
